molecular formula C14H12FNO3 B1672881 Flumequine CAS No. 42835-25-6

Flumequine

Cat. No.: B1672881
CAS No.: 42835-25-6
M. Wt: 261.25 g/mol
InChI Key: DPSPPJIUMHPXMA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Flumequine primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV . These enzymes are necessary to separate bacterial DNA, thereby inhibiting cell division . This interaction with its targets leads to the death of the bacteria, making this compound an effective antibacterial agent .

Biochemical Pathways

It is known that this compound interferes with the enzymes that cause dna to unwind and duplicate . This interference disrupts the normal cellular processes of the bacteria, leading to their death .

Pharmacokinetics

It is known that this compound was used mainly for the treatment of urinary tract infections due to its poor distribution into body tissues .

Result of Action

The primary result of this compound’s action is the death of the bacteria. By inhibiting crucial enzymes involved in DNA replication and cell division, this compound prevents the bacteria from growing and multiplying, eventually leading to their death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, certain substances can interact with this compound and affect its efficacy. For example, ferric ammonium citrate can decrease the absorption of this compound, resulting in a reduced serum concentration and potentially a decrease in efficacy .

Biochemical Analysis

Biochemical Properties

Flumequine plays a significant role in biochemical reactions. It exhibits bactericidal activity against Gram-negative bacteria, including E. coli, salmonella, and P. multocida . The nature of these interactions involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting DNA gyrase, which disrupts DNA replication and ultimately leads to cell death . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its binding to bacterial DNA gyrase . This binding inhibits the enzyme, preventing DNA replication and leading to cell death . This process involves changes in gene expression as the normal cellular processes are disrupted .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it has a rapid absorption from the gastrointestinal tract, with a peak plasma concentration observed 1.5 hours after a single oral application . Its elimination half-time is approximately 1 hour .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in poultry, a daily dose of 12 mg/kg body weight has been observed to result in significant therapeutic effects against E. coli infections . No adverse effect on growth rate and performance of broilers was observed .

Preparation Methods

Flumequine is synthesized through a multi-step chemical process. . The key steps in the synthesis include:

    Formation of the quinolone core: This involves the cyclization of appropriate precursors to form the quinolone ring.

    Fluorination: Introduction of the fluorine atom at the C6 position.

    Functional group modifications: Addition of carboxylic acid and other functional groups to complete the structure.

Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. The process also includes purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Flumequine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like peroxodisulfate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Flumequine has been extensively studied for its antibacterial properties. It targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division . This makes it effective against a broad spectrum of gram-positive and gram-negative bacteria.

In scientific research, this compound has been used to study:

Comparison with Similar Compounds

Flumequine is part of the quinolone family, which includes other compounds such as nalidixic acid, ciprofloxacin, and enrofloxacin . Compared to these compounds, this compound was one of the first to introduce a fluorine atom at the C6 position, enhancing its antibacterial activity and tissue penetration . its adverse effects and limited distribution in body tissues led to its withdrawal from clinical use.

Similar compounds include:

This compound’s uniqueness lies in its early introduction of the fluorine atom, setting the stage for the development of more advanced fluoroquinolones with improved efficacy and safety profiles.

Properties

IUPAC Name

7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSPPJIUMHPXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045623
Record name Flumequine
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Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Flumequine
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Solubility

Insoluble in water, Soluble in alkaline solutions and alcohol
Record name FLUMEQUINE
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Color/Form

White crystalline powder

CAS No.

42835-25-6
Record name Flumequine
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Record name Flumequine
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Melting Point

253-255 °C, 253 - 255 °C
Record name FLUMEQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Flumequine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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